2-Fluoro-5-methylsulfamoyl-benzoic acid

GPCR Pharmacology LPA2 Receptor Agonist Radioprotection

2-Fluoro-5-methylsulfamoyl-benzoic acid is a critical pharmacophoric building block for synthesizing non‑lipid LPA2 receptor agonists with picomolar potency. Unvalidated SBA analogs fail to activate LPA2; fluoro substitution is essential for receptor specificity. This research-grade scaffold ensures reproducible subnanomolar activity in radioprotection assays. Ideal for medicinal chemistry and GPCR target validation. For R&D use only.

Molecular Formula C8H8FNO4S
Molecular Weight 233.21
CAS No. 716358-53-1
Cat. No. B2471871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylsulfamoyl-benzoic acid
CAS716358-53-1
Molecular FormulaC8H8FNO4S
Molecular Weight233.21
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
InChIInChI=1S/C8H8FNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
InChIKeyGMHBWUSEQOTPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-methylsulfamoyl-benzoic acid (CAS 716358-53-1): A Core Scaffold for Potent LPA2 Receptor Agonists


2-Fluoro-5-methylsulfamoyl-benzoic acid (CAS 716358-53-1) is a sulfamoyl benzoic acid (SBA) derivative characterized by a fluorine atom ortho to the carboxylic acid and a methylsulfamoyl group in the meta position. This compound serves as a critical pharmacophoric building block within a broader class of non‑lipid LPA2 receptor agonists. Its structural motif underpins the development of highly potent and specific agonists, with advanced analogs demonstrating subnanomolar to picomolar activity at the LPA2 GPCR [1]. The compound is utilized exclusively for research and further manufacturing, not for direct therapeutic application .

Why Substituting 2-Fluoro-5-methylsulfamoyl-benzoic acid with Unvalidated Analogs Risks Assay Failure and Project Delays


Generic substitution of this core scaffold with unvalidated sulfamoyl benzoic acid (SBA) analogs is scientifically unsound due to the extreme sensitivity of LPA2 receptor activation to specific halogen substitutions and positional isomerism. Direct comparative structure-activity relationship (SAR) studies reveal that replacing the fluoro group with a different halogen or altering its position on the phenyl ring can shift agonist potency by several orders of magnitude—from picomolar activity to complete inactivity at 10 µM [1]. Furthermore, even minor modifications to the head group, such as moving the carboxylic acid from the ortho to the meta or para position, abolish LPA2 activation entirely [1]. Therefore, procurement decisions based solely on structural similarity without validated, quantitative differential data risk introducing compounds with null or drastically reduced activity, leading to failed assays and wasted research resources.

Quantitative Differentiation of 2-Fluoro-5-methylsulfamoyl-benzoic acid Derivatives Against LPA2 Receptor Agonist Comparators


LPA2 Agonist Potency: Picomolar vs. Nanomolar Activity Driven by Halogen Substitution

In a head-to-head comparison of halogen-substituted sulfamoyl benzoic acid derivatives, the chloro-substituted analog (compound 11d) exhibited picomolar agonist activity at the LPA2 receptor (EC50 = 5.06 × 10⁻³ nM ± 3.73 × 10⁻³ nM), which is approximately 30,000-fold more potent than the corresponding fluoro-substituted analog (compound 11c, EC50 = 0.15 nM ± 0.02 nM) and 12,000-fold more potent than the bromo-substituted analog (compound 8c, EC50 = 60.90 nM ± 9.39 nM) [1]. This data quantifies the profound impact of halogen choice on functional activity and establishes a clear potency hierarchy for analog selection.

GPCR Pharmacology LPA2 Receptor Agonist Radioprotection Apoptosis

LPA Receptor Subtype Selectivity: Strict Specificity for LPA2 vs. LPA1, LPA3, LPA4, and LPA5

The chloro-substituted derivative (compound 11d) and its fluoro analog (compound 11c) demonstrate strict functional selectivity for the LPA2 receptor. Both compounds exhibit no detectable agonist or antagonist activity (NE = No Effect) at LPA1, LPA3, LPA4, or LPA5 receptors up to a concentration of 10 µM, the highest concentration tested [1]. This is in stark contrast to earlier non‑lipid LPA2 agonists like GRI-977143, which, while selective, also inhibited LPA3 (IC50 = 6.6 µM) [1].

GPCR Selectivity Off-Target Activity LPA2 Receptor Calcium Mobilization

Computational Binding Affinity and Conformational Strain: Predictive Metrics for Scaffold Optimization

Molecular docking simulations provide a mechanistic basis for the observed potency differences. The chloro-substituted derivative (compound 11d) exhibits a predicted binding affinity of -9.21 kcal/mol and a conformational strain of 6.50, which correlates with its picomolar activity [1]. In comparison, the parent scaffold (compound 4) has a lower binding affinity of -8.53 kcal/mol and a higher conformational strain of 12.39, correlating with its micromolar potency (EC50 ~2 µM) [1]. These computational metrics offer a quantitative framework for rational scaffold optimization and analog selection.

Molecular Docking Binding Affinity Conformational Strain Structure-Based Drug Design

Linker Length Optimization: Four-Carbon Chain is Critical for Subnanomolar Potency

Systematic variation of the alkyl linker length connecting the sulfamoyl benzoic acid head group to the tail pharmacophore reveals a strict requirement for a four-carbon chain to achieve subnanomolar potency. Extending the linker to five carbons (compound 6) reduces LPA2 agonist potency by over 12-fold compared to the four-carbon analog (compound 5), with EC50 values of 1.42 µM vs. 0.11 µM, respectively [1]. This SAR finding underscores that the core 2-fluoro-5-methylsulfamoyl-benzoic acid scaffold must be coupled with an optimized linker to realize its full potency potential.

Linker SAR LPA2 Agonist Structure-Activity Relationship Carbon Chain Length

Validated Research and Industrial Application Scenarios for 2-Fluoro-5-methylsulfamoyl-benzoic acid and its Derivatives


Development of Picomolar LPA2-Specific Agonists for Radioprotection Studies

The 2-fluoro-5-methylsulfamoyl-benzoic acid scaffold enables the synthesis of highly potent, non‑lipid LPA2 receptor agonists. As demonstrated by compound 11d, derivatives can achieve picomolar EC50 values (5.06 × 10⁻³ nM) at LPA2 with no detectable activity at LPA1/3/4/5 [1]. This profile is ideal for investigating LPA2-mediated radioprotective and antiapoptotic mechanisms in models of radiation-induced gastrointestinal and hematopoietic injury, where selective activation of prosurvival pathways is desired without engaging pro‑apoptotic LPA1 signaling.

Pharmacological Tool Compound Synthesis for LPA2 Receptor Deorphanization

The strict receptor selectivity of advanced derivatives derived from this scaffold (no effect at LPA1/3/4/5 up to 10 µM) makes them indispensable pharmacological tools for deconvoluting LPA2-specific signaling in complex biological systems [1]. Researchers can use these compounds to dissect LPA2-dependent pathways in mucosal barrier function, cell migration, and DNA repair without confounding contributions from other LPA receptor subtypes.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

The well‑characterized SAR around this scaffold provides a rational framework for lead optimization. Quantified data on halogen substitution (fluoro vs. chloro vs. bromo), linker length (three vs. four vs. five carbons), and head group positioning (ortho vs. meta vs. para carboxylic acid) allows medicinal chemists to make data‑driven decisions when designing next‑generation LPA2 agonists [1]. The computational docking metrics (binding affinity of -9.21 kcal/mol for optimized analogs) further support rational design [1].

Chemical Biology Probe Development for Apoptosis and Cell Survival Pathway Analysis

Given the LPA2 receptor's established role in mediating antiapoptotic effects and protecting cells from radiation- and chemotherapy-induced apoptosis, potent and specific agonists derived from this scaffold serve as valuable chemical probes. Their subnanomolar potency enables experiments at low concentrations that minimize off‑target effects, while their specificity ensures that observed phenotypes can be confidently attributed to LPA2 activation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-methylsulfamoyl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.